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Compound of Interest

Ac-Ala-Glu-Thr-Phe-Tyr-Val-Asp-
Compound Name:

NH2
CAS No.: 134938-79-7
Cat. No.: B12649826

Get Quote

Executive Summary

The acetylated heptapeptide Ac-AETFYVD (Ac-Ala-Glu-Thr-Phe-Tyr-Val-Asp-OH) represents a
distinct class of acidic, amphipathic oligopeptides often encountered in protein-protein
interaction (PPI) inhibition or as mimetic fragments of larger anionic protein domains. Its
physicochemical profile is dominated by a highly acidic isoelectric point (pl), significant
aromatic hydrophobicity driven by the central Phe-Tyr-Val core, and N-terminal acetylation
which confers resistance to aminopeptidases.

This technical guide provides a comprehensive analysis of the physicochemical properties,
synthesis challenges, and analytical strategies required for the development of Ac-AETFYVD
as a research reagent or therapeutic candidate.

Chemical Identity and Structural Analysis[1]
Molecular Configuration
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The peptide consists of seven amino acid residues capped with an acetyl group at the N-
terminus. The C-terminus is assumed to be a free carboxylic acid unless amidated for specific
receptor targeting; for this profile, we analyze the standard free acid form (Ac-AETFYVD-OH).

Parameter Detail
Sequence Ac-Ala-Glu-Thr-Phe-Tyr-Val-Asp-OH
One-Letter Code Ac-AETFYVD
C
H
Empirical Formula N
O

~943.99 Da (Average) / 943.42 Da

Molecular Weight ] )
(Monoisotopic)

Modifications N-terminal Acetylation (removes +1 charge)

Structural Logic

o N-Terminal Acetylation: Neutralizes the cationic amine, preventing electrostatic repulsion with
cationic targets and enhancing stability against exopeptidases.

» Acidic Flanks (Glu-2, Asp-7): The presence of Glutamic acid (Pos 2) and Aspatrtic acid (Pos
7) creates a "negative clamp" around the hydrophobic core.

o Hydrophobic Core (Phe-4, Tyr-5, Val-6): This region (FYV) is likely the pharmacophore
responsible for binding affinity, driven by

stacking (Phe, Tyr) and van der Waals forces (Val).

Physicochemical Profile
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lonization and Isoelectric Point (pl)

Unlike standard peptides, Ac-AETFYVD lacks basic residues (Arg, Lys, His) and has a blocked
N-terminus. Its ionization is driven solely by the carboxylic acids and the phenolic hydroxyl of
Tyrosine.

Acidic Groups: Glu (

-COOH, pKa ~4.2), Asp (
-COOH, pKa ~3.9), C-term (
-COOH, pKa ~3.6).

o Weak Acid: Tyr (Phenolic -OH, pKa ~10.1).

e Net Charge (pH 7.4): -3 (All carboxyls deprotonated).

Theoretical pl: ~2.8 - 3.2.

Implication: The peptide is highly soluble in neutral and basic buffers (pH > 5) due to strong
electrostatic repulsion preventing aggregation. However, at pH < 4, protonation of the carboxyls
neutralizes the charge, significantly increasing the risk of precipitation due to the hydrophobic
FYV core.

Hydrophobicity and Solubility

Despite the net negative charge, the Grand Average of Hydropathy (GRAVY) score is
modulated by the bulky aromatic residues.

 Solubility Profile:
o pH 7.4 (PBS): High solubility (> 5 mg/mL).

o pH 2.0 (0.1% TFA): Reduced solubility. The peptide may aggregate or stick to hydrophobic
surfaces (e.g., HPLC columns).

o UV Absorbance: Strong absorbance at 280 nm (
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) due to Tyrosine. Phenylalanine contributes minor absorbance at 257 nm.

Stability and Degradation Pathways[2]
Chemical Instability Risks

While acetylation protects the N-terminus, the sequence contains specific hotspots for chemical
degradation:

o Aspartimide Formation (Asp-7): Although Asp is C-terminal, if the peptide were amidated or
extended, the Val-Asp motif is prone to succinimide formation under basic conditions, leading
to racemization (D-Asp) or isomerization (iSOAsp). In the free acid form, this risk is lower but
non-zero during synthesis.

e Oxidation (Tyr-5): Tyrosine can undergo oxidation to dityrosine or nitrotyrosine under high
oxidative stress, though it is more stable than Methionine or Cysteine.

» Hydrolysis: The peptide bond between Asp and Val is susceptible to acid-catalyzed
hydrolysis during prolonged storage in acidic media.

Biological Stability
o Exopeptidases: High resistance due to N-terminal acetylation.

o Endopeptidases: The Phe-Tyr and Tyr-Val bonds are potential substrates for chymotrypsin-
like proteases (cleave C-terminal to aromatics).

Synthesis and Purification Strategy
Solid Phase Peptide Synthesis (SPPS)

The synthesis follows standard Fmoc/tBu chemistry.

e Resin Selection: Wang resin is preferred for C-terminal acid peptides. Pre-loaded Fmoc-
Asp(OtBu)-Wang resin prevents racemization during the first coupling.

e Coupling Reagents: DIC/Oxyma or HBTU/DIEA.
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o Acetylation Step: Performed on-resin after the final Fmoc removal using Acetic
Anhydride/Pyridine or Acetic Anhydride/DIEA.

Purification Protocol (RP-HPLC)

Due to the acidic nature of Ac-AETFYVD, standard TFA (0.1%) buffers may suppress ionization
too much, causing retention time shifts or peak tailing.

o Mobile Phase A: Water + 0.1% TFA (or 10mM Ammonium Acetate pH 8 for better peak
shape if acidic aggregation occurs).

e Mobile Phase B: Acetonitrile + 0.1% TFA.

e Gradient: Shallow gradient (e.g., 20-50% B over 30 min) focused on the hydrophobic
aromatic region.

Analytical Workflow Visualization

The following diagram outlines the critical path for the production and quality control of Ac-
AETFYVD, emphasizing the logic gates for purity and identity.

Click to download full resolution via product page

Figure 1: Production and Quality Control Workflow for Ac-AETFYVD.

Experimental Protocols
Solubility & Stability Assay

To validate the theoretical physicochemical profile, the following protocol is recommended:
Materials:

o Peptide Ac-AETFYVD (Lyophilized powder)
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o Buffers: PBS (pH 7.4), Acetate (pH 4.0), Glycine-HCI (pH 2.0).

Protocol:

Stock Prep: Dissolve 1 mg peptide in 100

L PBS (Target 10 mg/mL). Observe for clarity.

pH Stress: Dilute stock 1:10 into pH 2.0, 4.0, and 7.4 buffers.

Incubation: Incubate at 37°C for 24 hours.

Analysis: Centrifuge at 10,000 x g for 5 min to pellet aggregates. Analyze supernatant by
RP-HPLC (280 nm detection).

Criteria: Loss of peak area > 5% indicates precipitation or degradation.

Mass Spectrometry Confirmation

Method: ESI-MS (Electrospray lonization)
e Mode: Negative lon Mode (preferred due to acidic residues).
o Expected m/z:
o [M-H]
:942.41
o [M-2H]
:470.70

» Note: Positive mode may yield low sensitivity due to lack of basic sites; if used, look for
[M+Na]

or [M+H]

(944.42).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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